molecular formula C5H7ClN2O B1272037 2-aminopyridin-3-ol Hydrochloride CAS No. 65407-94-5

2-aminopyridin-3-ol Hydrochloride

Cat. No. B1272037
CAS RN: 65407-94-5
M. Wt: 146.57 g/mol
InChI Key: JDBGIMMIWMCWEB-UHFFFAOYSA-N
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Description

2-Aminopyridin-3-ol hydrochloride is a derivative of 2-aminopyridine, which is a simple, low molecular weight compound known for its utility in the synthesis of diverse biological molecules. It serves as a functionalized moiety in drug discovery, aiding in the creation of pharmacophores with minimal side reactions and low molecular weight, facilitating the identification of toxicity-causing metabolites . The compound's structure allows for various chemical reactions, including photodimerization, which can be mediated by host molecules like cucurbit uril to yield specific isomers .

Synthesis Analysis

The synthesis of 2-aminopyridine derivatives can be achieved through various methods. One approach involves the nucleophilic substitution and hydrolysis of 2-fluoropyridine and acetamidine hydrochloride under catalyst-free conditions, which offers high yield and chemoselectivity . Another method includes the bromine-mediated addition of protected guanidine or urea to hydropyridine derivatives, followed by pH-dependent regioselective cleavage to produce 2-aminoazole products . Additionally, chemoenzymatic synthesis can be employed to create chiral 2,2'-bipyridine ligands from cis-dihydrodiol metabolites of 2-chloroquinolines, which are useful in asymmetric synthesis reactions .

Molecular Structure Analysis

The molecular structure of 2-aminopyridin-3-ol hydrochloride and its derivatives can be characterized using various spectroscopic techniques. For instance, the structure of 2-amino-3-nitropyridine-6-methoxy was confirmed by IR and ^1HNMR spectroscopy . Similarly, the crystal structure of 3-amino-6,6'-bis(methoxycarbonyl)-2,2'-bipyridine was determined using X-ray crystallography, revealing an almost coplanar arrangement of the pyridyl rings due to an intramolecular hydrogen bond .

Chemical Reactions Analysis

2-Aminopyridine derivatives can undergo a range of chemical reactions. Photodimerization is one such reaction, where ultraviolet irradiation in hydrochloric acid solution leads to the formation of 1,4-dimers with anti-trans configuration . The presence of cucurbit uril can mediate the stereoselective [4+4] photodimerization of 2-aminopyridine hydrochloride, resulting in the exclusive formation of the anti-trans isomer of the photodimer .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-aminopyridin-3-ol hydrochloride derivatives can be influenced by their synthesis and molecular structure. For example, the oxidative polycondensation of 2-amino-3-hydroxypyridine leads to oligomers with specific molecular weights and polydispersity indices, which exhibit instability against thermo-oxidative decomposition as shown by TG and DTA analyses . The solubility, stability, and reactivity of these compounds can be further studied to understand their behavior in various environments and their potential applications in pharmaceuticals and materials science.

Scientific Research Applications

  • Drug Discovery

    • Summary of Application : 2-Aminopyridine is a simple, low molecular weight and perfectly functionalised moiety known for the synthesis of diverse biological molecules. Many pharmaceutical companies across the globe aim to synthesise low-molecular weight molecules for use as pharmacophores against various biological targets .
    • Methods of Application : 2-Aminopyridine can serve as a perfect locomotive in the synthesis and pulling of such molecules towards respective pharmacological goals .
    • Results or Outcomes : The major advantage of this moiety is its simple design, which can be used to produce single products with minimum side reactions .
  • Corrosion Inhibition

    • Summary of Application : There is growing interest in using corrosion inhibitors and protective treatments to limit the degradation of mild steel .
    • Methods of Application : In this study, the effectiveness of a Schiff base, 3‐((5‐mercapto‐1,3,4‐thiadiazol‐2‐yl) imino)indolin‐2‐one (MTIO), to prevent mild steel corrosion in HCl was investigated using weight loss measurements, potentiodynamic polarization measurements, electrochemical impedance spectroscopy techniques, and surface characterization .
    • Results or Outcomes : The experimental results showed that 0.5 mM MTIO exhibited a satisfactory inhibitor efficiency of 96.9% at 303 K .
  • Perovskite Solar Cells
    • Summary of Application : 2-amino-3-hydroxypyridine (AHPD) has been used as a bifunctional additive for stable and high-efficiency tin–lead perovskite solar cells .
    • Methods of Application : AHPD, which contains a pyridine nitrogen and an –NH 2 group in the molecule, was introduced as a bidentate anchoring additive in the FA 0.7 MA 0.3 Pb 0.5 Sn 0.5 I 3 precursor solution to improve device performance . The addition of AHPD was found to effectively suppress the Sn 2+ oxidation and thus the p-doping level defects . Furthermore, the pyridine nitrogen and the enamine-like –NH 2 could retard the nucleation and crystallization rate by forming a coordinating interaction with PbI 2 /SnI 2, forming compact large-grained films and also improving the carrier transport by passivation of the grain boundaries .
    • Results or Outcomes : Compared with the control device (a power conversion efficiency (PCE) of 15.72%), an optimized device incorporating 2 mol% AHPD exhibited a PCE of 19.18% for narrow band gap perovskite solar cells, an increase of nearly 22%, with a high level of reproducibility .
  • Pharmaceutical Synthesis

    • Summary of Application : 2-Aminopyridine is a simple, low molecular weight and perfectly functionalised moiety known for the synthesis of diverse biological molecules . Many pharmaceutical companies across the globe aim to synthesise low-molecular weight molecules for use as pharmacophores against various biological targets .
    • Methods of Application : 2-Aminopyridine can serve as a perfect locomotive in the synthesis and pulling of such molecules towards respective pharmacological goals . The major advantage of this moiety is its simple design, which can be used to produce single products with minimum side reactions .
    • Results or Outcomes : The exact weight of synthesised compounds is low, which enables facile identification of toxicity-causing metabolites in drug discovery programmes .
  • Chemical Commerce

    • Summary of Application : 3-Aminopyridine has various uses, but is primarily a starting material in the production of various drugs .
    • Methods of Application : Information in the patent literature suggests many possible uses for 3-aminopyridine .
    • Results or Outcomes : This chemical is clearly a chemical of commerce .

Safety And Hazards

This compound is classified as Acute Tox. 3 Oral - Eye Irrit. 2 - Skin Irrit. 2 according to the Regulation (EC) No 1272/2008 (CLP) . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

2-Aminopyridine can serve as a perfect locomotive in the synthesis and pulling of such molecules towards respective pharmacological goals . The major advantage of this moiety is its simple design, which can be used to produce single products with minimum side reactions . Moreover, the exact weight of synthesised compounds is low, which enables facile identification of toxicity-causing metabolites in drug discovery programmes . This suggests that “2-aminopyridin-3-ol Hydrochloride” could have significant potential in future drug discovery and development efforts.

properties

IUPAC Name

2-aminopyridin-3-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O.ClH/c6-5-4(8)2-1-3-7-5;/h1-3,8H,(H2,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDBGIMMIWMCWEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10376460
Record name 2-aminopyridin-3-ol Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10376460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-aminopyridin-3-ol Hydrochloride

CAS RN

65407-94-5
Record name 2-aminopyridin-3-ol Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10376460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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